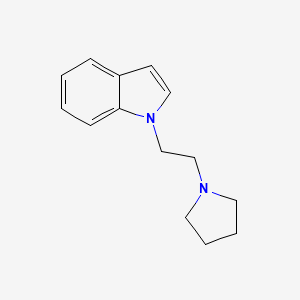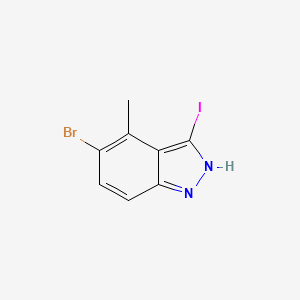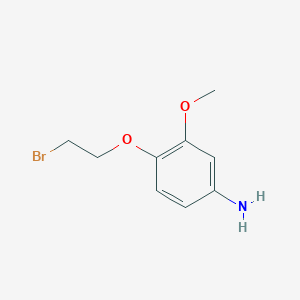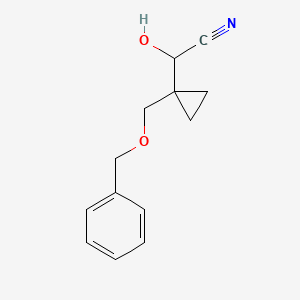![molecular formula C10H19NO3S2 B13845730 S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate CAS No. 1020719-01-0](/img/structure/B13845730.png)
S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is a thiol-specific spin label compound. It is widely used in the field of biochemistry and molecular biology for studying protein structures and dynamics. This compound is particularly valuable due to its ability to form stable disulfide bonds with cysteine residues in proteins, allowing researchers to investigate protein conformations and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 involves several steps. The starting material is typically a pyrroline derivative, which undergoes a series of chemical reactions to introduce the oxyl and methanethiosulfonate groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as methylsulfonyl chloride and sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 primarily undergoes substitution reactions, particularly with thiol groups in proteins. This reaction forms a stable disulfide bond, which is crucial for its application as a spin label .
Common Reagents and Conditions
The common reagents used in these reactions include thiol-containing compounds and reducing agents. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to ensure the stability of the compound and the protein being labeled .
Major Products Formed
The major product formed from the reaction of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 with thiol groups is a disulfide-linked protein-spin label complex. This product is stable and can be analyzed using various spectroscopic techniques .
科学的研究の応用
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is extensively used in scientific research for the following applications:
Protein Structure and Dynamics: It is used in site-directed spin labeling to study the structure and conformational changes of proteins using techniques like electron paramagnetic resonance (EPR) spectroscopy.
Protein-Protein Interactions: The compound helps in investigating protein-protein interactions by labeling specific cysteine residues and analyzing the resulting complexes.
Membrane Protein Studies: It is valuable for studying the dynamics and interactions of membrane proteins, which are often challenging to analyze using other methods.
Drug Discovery: The compound is used in drug discovery research to understand the binding and interaction of potential drug candidates with target proteins.
作用機序
The mechanism of action of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 involves the formation of a disulfide bond with thiol groups in proteins. This bond is formed through a substitution reaction, where the methanethiosulfonate group reacts with the thiol group, resulting in the release of a methylsulfonyl group and the formation of a stable disulfide bond . This labeling allows researchers to study the labeled protein’s structure and dynamics using spectroscopic techniques.
類似化合物との比較
Similar Compounds
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate: The non-deuterated version of the compound, commonly used for similar applications.
3-(2-Iodoacetamido)-PROXYL: Another spin label used for labeling cysteine residues in proteins.
4-Hydroxy-TEMPO: A spin label used for studying oxidative stress and redox reactions in biological systems.
Uniqueness
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise spectroscopic analysis. This makes it particularly valuable for high-resolution studies of protein structures and dynamics .
特性
CAS番号 |
1020719-01-0 |
|---|---|
分子式 |
C10H19NO3S2 |
分子量 |
280.5 g/mol |
IUPAC名 |
3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrole |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2 |
InChIキー |
MXZPGYFBZHBAQM-QHFHZPJISA-N |
異性体SMILES |
[2H]C1=C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C |
正規SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)

![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)




![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)




